molecular formula C7H5ClFNO2 B6165642 2-(2-chloro-3-fluoropyridin-4-yl)acetic acid CAS No. 1227515-33-4

2-(2-chloro-3-fluoropyridin-4-yl)acetic acid

Cat. No.: B6165642
CAS No.: 1227515-33-4
M. Wt: 189.57 g/mol
InChI Key: CFEUYTRWHDQXKH-UHFFFAOYSA-N
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Description

2-(2-chloro-3-fluoropyridin-4-yl)acetic acid is a chemical compound with the molecular formula C7H5ClFNO2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-3-fluoropyridin-4-yl)acetic acid typically involves the halogenation of pyridine derivativesThe reaction conditions often involve the use of reagents such as thionyl chloride (SOCl2) and hydrofluoric acid (HF) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-3-fluoropyridin-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-(2-chloro-3-fluoropyridin-4-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-chloro-3-fluoropyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-4-fluoropyridin-3-yl)acetic acid
  • 2-(2-chloro-3-fluoropyridin-4-yl)methanol
  • 2-(2-chloro-3-fluoropyridin-4-yl)carbamate

Uniqueness

2-(2-chloro-3-fluoropyridin-4-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

1227515-33-4

Molecular Formula

C7H5ClFNO2

Molecular Weight

189.57 g/mol

IUPAC Name

2-(2-chloro-3-fluoropyridin-4-yl)acetic acid

InChI

InChI=1S/C7H5ClFNO2/c8-7-6(9)4(1-2-10-7)3-5(11)12/h1-2H,3H2,(H,11,12)

InChI Key

CFEUYTRWHDQXKH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1CC(=O)O)F)Cl

Purity

95

Origin of Product

United States

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